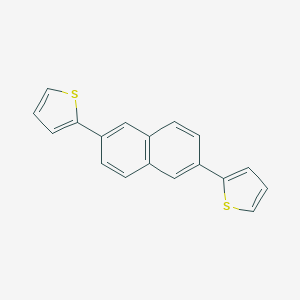

2,6-Di(2-thienyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12S2 |

|---|---|

Molecular Weight |

292.4g/mol |

IUPAC Name |

2-(6-thiophen-2-ylnaphthalen-2-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-3-17(19-9-1)15-7-5-14-12-16(8-6-13(14)11-15)18-4-2-10-20-18/h1-12H |

InChI Key |

IKMLLWOVDAPSOG-UHFFFAOYSA-N |

SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CS4 |

Canonical SMILES |

C1=CSC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Di 2 Thienyl Naphthalene and Its Derivatives

Precursor Synthesis and Functionalization Strategies

The creation of the 2,6-di(2-thienyl)naphthalene scaffold relies on the effective synthesis and functionalization of naphthalene (B1677914) precursors. These initial steps are critical for introducing the necessary reactive sites for the subsequent attachment of the thienyl groups.

Electrophilic Substitution Approaches to Naphthalene Functionalization

Electrophilic aromatic substitution is a foundational method for the functionalization of naphthalene. nih.govthieme-connect.comresearchgate.net This approach involves the introduction of substituents onto the naphthalene core through the attack of an electrophile. However, controlling the regioselectivity of these reactions can be challenging due to the multiple reactive positions on the naphthalene ring. researchgate.net The substitution pattern is influenced by the directing effects of any existing functional groups. researchgate.net While traditional methods sometimes lead to mixtures of isomers, they remain a key strategy for preparing substituted naphthalenes. nih.gov

A common electrophilic substitution reaction is halogenation, which introduces halogen atoms onto the naphthalene ring. evitachem.com This is often a preliminary step to create more versatile intermediates for subsequent coupling reactions. nih.gov For instance, the use of iodine can facilitate the formation of cationic intermediates that react with thiophene (B33073) derivatives. evitachem.com

Halogenated Naphthalene Intermediates

Halogenated naphthalenes are highly valuable and versatile intermediates in organic synthesis. nih.gov Their importance has grown with the advancement of transition metal-catalyzed reactions. nih.gov These intermediates serve as key starting materials for palladium-catalyzed coupling reactions, which are instrumental in forming carbon-carbon bonds. nih.gov

Specifically, 2,6-dihalogenated naphthalenes are the direct precursors for the synthesis of this compound. The synthesis of these dihalogenated precursors can be achieved through various methods, including the direct halogenation of naphthalene, although this can sometimes result in a mixture of isomers. nih.gov More controlled syntheses, such as the Asao-Yamamoto benzannulation of ortho-(phenylethynyl)benzaldehydes with halo-silylalkynes, can provide regioselectively substituted 2-halo-3-silylnaphthalenes, which can be further transformed into the desired 2-naphthyne precursors. rsc.orgresearchgate.net

Carbon-Carbon Bond Formation Reactions

The introduction of the thienyl groups onto the naphthalene core is typically achieved through powerful cross-coupling reactions catalyzed by transition metals, most notably palladium.

Stille Coupling Protocols for Thienyl Group Introduction

The Stille reaction is a widely utilized method for forming carbon-carbon bonds and is particularly effective for synthesizing this compound and its derivatives. wikipedia.orgwiley-vch.de This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, such as a halogenated naphthalene, in the presence of a palladium catalyst. wikipedia.org

A standard protocol for synthesizing derivatives like 2,6-bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N'-bis(2-octyldodecyl) diimide involves the reaction of 2-(tributylstannyl)thiophene (B31521) with a dibrominated naphthalene diimide precursor in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride. acs.orgamazonaws.com The reaction is typically carried out under an inert atmosphere in a solvent such as tetrahydrofuran (B95107) and heated to reflux. acs.org The Stille reaction is valued for its high tolerance to a wide variety of functional groups. wiley-vch.de

Table 1: Example of Stille Coupling for a this compound Derivative acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2,6-Dibromo-N,N'-bis(2-octyldodecyl)naphthalene-1,4,5,8-tetracarboxylic diimide | 2-(tributylstannyl)thiophene | Pd(PPh₃)₂Cl₂ | Tetrahydrofuran | 2,6-Bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(2-octyldodecyl) Diimide |

Suzuki Coupling and Buchwald-Hartwig Coupling Analogues

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis for C-C bond formation. nobelprize.orgnih.govpreprints.org It involves the reaction of an organoboron compound, such as an arylboronic acid, with an aryl halide or triflate, catalyzed by a palladium complex. nobelprize.org This method is known for its mild reaction conditions, high yields, and tolerance of a broad range of functional groups. nobelprize.org The synthesis of various aryl-substituted naphthalene diimides has been efficiently achieved using Suzuki cross-coupling to install aryl groups at the 2,6 positions of halogenated naphthalene diimides. researchgate.net For instance, the coupling of 2-thienylboronic acid with a 2,6-dihalonaphthalene derivative in the presence of a palladium catalyst and a base would be a viable route.

While the Buchwald-Hartwig amination is primarily known for the formation of carbon-nitrogen bonds, its development has spurred the advancement of related palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgrsc.org The ligands and catalytic systems developed for Buchwald-Hartwig amination, such as those based on sterically hindered phosphines, have also found application in C-C coupling reactions, enhancing their efficiency and substrate scope. wikipedia.org These advancements allow for the coupling of a wide variety of aryl partners under increasingly mild conditions. wikipedia.org

Table 2: Comparison of Key Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantage |

| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Halide or Triflate | Palladium Complex | High functional group tolerance. wiley-vch.de |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Halide or Triflate | Palladium Complex | Mild conditions, low toxicity of byproducts. nobelprize.org |

| Buchwald-Hartwig Amination | Amine | Aryl Halide or Triflate | Palladium Complex | Efficient C-N bond formation. wikipedia.orgorganic-chemistry.org |

Anion Radical Polymerization as a Synthetic Route for Derivatives

For the synthesis of polymeric derivatives of this compound, anion radical polymerization presents a promising route. scholaris.ca This method has been shown to produce conjugated polymers with controlled chain-growth characteristics in some cases. scholaris.ca For instance, thiophene-flanked naphthalene diimides can undergo anion-radical polymerization. scholaris.caacs.org This process can, however, sometimes proceed through a step-growth mechanism. scholaris.ca The synthesis of symmetric and asymmetric naphthalene diimide copolymers with donor units like thiophene has been achieved through the anion radical polymerization of dibrominated monomers, a method that notably avoids the use of toxic organotin reagents. acs.org Furthermore, polymers based on naphthalene diimide have been synthesized that can form stable radical anions upon chemical reduction. nih.gov

Purification Techniques for Synthesized Compounds

The successful synthesis of this compound and its derivatives is critically dependent on effective purification methodologies to isolate the target compounds from unreacted starting materials, catalysts, and by-products. The choice of purification technique is dictated by the physical and chemical properties of the target compound, such as its polarity, solubility, and thermal stability. Commonly employed methods for this class of compounds include column chromatography, recrystallization, and solvent washing.

General purification strategies often involve an initial extraction and washing of the crude reaction mixture. For instance, after a coupling reaction, the mixture might be diluted with a solvent like dichloromethane (B109758) (CH2Cl2) or ethyl acetate (B1210297) and washed with aqueous solutions such as hydrochloric acid (HCl), saturated ammonium (B1175870) chloride (NH4Cl), or brine to remove inorganic salts and other water-soluble impurities. The organic phase is then typically dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4) before the solvent is removed under reduced pressure. rsc.orgelectrochemsci.org

Following these initial work-up steps, more rigorous purification techniques are applied. Chromatography is a prevalent method, with silica (B1680970) gel being the most common stationary phase. rsc.orgelectrochemsci.orgevitachem.com For some derivatives, a sequence of purification steps is necessary, such as column chromatography followed by recrystallization to achieve high purity. electrochemsci.orgacs.org In certain cases, multiple recrystallizations or chromatographic separations are required to remove persistent impurities. rsc.org

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of this compound and its derivatives. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

Stationary and Mobile Phases: Silica gel is the most frequently reported stationary phase for this class of compounds. rsc.orgelectrochemsci.orgdoi.org Alumina has also been used in some applications. electrochemsci.org The choice of the mobile phase, or eluent, is crucial for effective separation. A single solvent or, more commonly, a mixture of solvents is used. The polarity of the eluent is often gradually increased to first elute non-polar impurities and then the desired, typically more polar, product.

Commonly used eluents for the purification of this compound derivatives include gradients or mixtures of non-polar solvents like hexane (B92381) or petroleum ether with a slightly more polar solvent such as dichloromethane (CH2Cl2), toluene, or ethyl acetate. rsc.orgacs.orgdoi.orgrsc.org

Selected Research Findings for Column Chromatography:

| Compound/Derivative | Stationary Phase | Eluent System | Reference |

| This compound-1,4,5,8-tetracarboxylic-N,N'-didodecyl diimide | Silica Gel | Ethyl acetate/Hexane | electrochemsci.org |

| 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(3-hexylundecyl) Diimide | Silica Gel | 1:1 (v/v) CH2Cl2/Hexanes | acs.orgscholaris.ca |

| 1,5-di(1-decynyl)-2,6-di(2-thienyl)naphthalene derivative | Silica Gel | Petroleum Ether/DCM (30:1) | rsc.org |

| 2,6-Bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N'-bis(2-octyldodecyl) diimide | Silica Gel | Petroleum ether:DCM (5:5) | rsc.org |

| 4,7-(dithien-2-yl)bromo-2-(2-octyldecyl)benzotriazole | Silica Gel | Heptane/Ethyl acetate (99:1) |

In some procedures, a crude product is first filtered through a plug of silica gel using a solvent like dichloromethane to remove baseline impurities before undertaking a more thorough chromatographic separation or recrystallization. acs.orgscholaris.ca

Recrystallization

Recrystallization is another cornerstone technique for purifying solid derivatives of this compound. This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Solvent Selection: A range of solvents has been successfully employed for the recrystallization of these compounds. The choice depends on the specific derivative's solubility profile. Common solvents include alcohols like isopropanol (B130326) and ethanol, as well as hydrocarbons like hexanes. electrochemsci.orgacs.orgdoi.org Sometimes a layered or mixed solvent system, such as dichloromethane/methanol (B129727), is effective. rsc.orgjustia.com

The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent to form a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration.

Selected Research Findings for Recrystallization:

| Compound/Derivative | Recrystallization Solvent(s) | Reference |

| 2,6-Bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(3-hexylundecyl) Diimide | Isopropanol | acs.org |

| 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(3-hexylundecyl) Diimide | Hexanes | acs.orgscholaris.ca |

| 2,6-Bis(2-bromoselenoph-5-yl)naphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(2-octyldodecyl) Diimide | Anhydrous Ethanol | acs.org |

| 2,6-Di-(2,2'-thienyl)-N,N-diethylhexyl-1,4,5,8-tetracarboxynaphthalenediimide | Ethanol | |

| 2,6-Bis(2-thienyl)naphthalene | Dichloromethane/Methanol | justia.com |

Solvent Washing and Precipitation

In addition to chromatography and recrystallization, washing the crude or isolated solid with specific solvents can be an effective purification step. This is particularly useful for removing highly soluble or specific types of impurities. For example, a crude product might be washed sequentially with solvents like methanol and ethanol. acs.org Precipitation is also a common technique, where a solution of the crude product is added to a large volume of a "non-solvent" in which the product is insoluble, causing it to precipitate out while impurities remain in solution. Methanol is frequently used as a precipitating solvent. acs.orgscholaris.ca

Advanced Characterization Techniques for Structural and Electronic Elucidation

Spectroscopic Analysis

Spectroscopic techniques are instrumental in elucidating the molecular structure and photophysical properties of 2,6-Di(2-thienyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons in naphthalene (B1677914) and thiophene (B33073) derivatives generally resonate between δ 110-150 ppm. bhu.ac.in For a symmetrical molecule like this compound, the number of distinct carbon signals would be less than the total number of carbon atoms due to molecular symmetry.

For comparison, the ¹H NMR spectrum of the related compound 2,6-di((E)-styryl)naphthalene shows signals for the naphthalene protons at δ 7.82 (s, 2H), 7.74 (d, 2H), and 7.57 (d, 2H), and the styryl protons in the range of δ 7.08-7.52 ppm. The ¹H NMR data for 2,6-di(phenylethynyl)naphthalene shows naphthalene protons at δ 8.03 (s, 2H) and 7.79 (d, 2H), with other aromatic protons between δ 7.36-7.61 ppm.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| 2,6-di((E)-styryl)naphthalene | 7.82 (s, 2H), 7.74 (d, 2H), 7.57 (d, 2H), 7.52 (m, 4H), 7.39 (m, 4H), 7.30 (m, 2H), 7.08 (d, 4H) | CDCl₃ |

| 2,6-di(phenylethynyl)naphthalene | 8.03 (s, 2H), 7.79 (d, 2H), 7.61–7.57 (m, 6H), 7.41–7.36 (m, 6H) | CDCl₃ |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum of conjugated molecules like this compound is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to π-π* transitions.

For the related monomer 1,4-bis(2-thienyl)-naphthalene (BTN), the UV-visible spectrum in dimethylformamide (DMF) solution exhibits a strong and sharp absorption peak at 384 nm. electrochemsci.org The polymer derived from this monomer, poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), shows a broad π–π* absorption maximum around 401 nm when deposited as a thin film. electrochemsci.org For a naphthalene diimide derivative incorporating 2,6-dithiophene units, a strong absorption band is observed at 525 nm. acs.org These values suggest that this compound would also have significant absorption in the UV-A and possibly the visible range, indicative of its extended π-conjugation.

| Compound/Material | Absorption Maximum (λmax) | Solvent/State |

|---|---|---|

| 1,4-bis(2-thienyl)-naphthalene (BTN) | 384 nm | DMF |

| Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) film | ~401 nm | Thin Film |

| 2,6-dithiophene naphthalene diimide derivative | 525 nm | Not Specified |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been excited by absorbing light. For a derivative, this compound-1,4,5,8-tetracarboxylic-N,N'-dodecyldiimide (Th-NDI-Th), a high emission maximum is observed in dichloromethane (B109758) solution at 554 nm. electrochemsci.org The polymer of 1,4-bis(2-thienyl)-naphthalene is noted to be a green-light emitter with an emission at 514 nm in DMF solution. electrochemsci.org These findings indicate that this compound and its derivatives are fluorescent materials, a property that is highly valuable for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov The introduction of thiophene units is known to influence the fluorescence of the naphthalene core. acs.org

| Compound/Material | Emission Maximum (λem) | Solvent |

|---|---|---|

| This compound-1,4,5,8-tetracarboxylic-N,N'-dodecyldiimide | 554 nm | Dichloromethane |

| Poly(1,4-bis(2-thienyl)-naphthalene) | 514 nm | DMF |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and can be used for chemical identification and structural analysis. While a specific Raman spectrum for this compound was not found in the searched literature, data for related compounds like naphthalene and its derivatives are available. The Raman spectrum of naphthalene has been studied under various conditions, and its vibrational modes are well-documented. researchgate.net For instance, the Raman spectrum of 2,6-dimethylnaphthalene (B47086) has been reported, which can serve as a reference for the vibrational modes of the substituted naphthalene core. chemicalbook.com In a polymer containing thiophene and benzene (B151609) rings, characteristic Raman peaks are observed between 800 cm⁻¹ and 1600 cm⁻¹, corresponding to C=C stretching modes and C-H rocking modes of the aromatic rings. mdpi.com

Electrochemical Characterization

Electrochemical methods are crucial for understanding the redox properties of molecules, which are essential for their application in electronic devices.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a widely used electrochemical technique to study the oxidation and reduction processes of a substance. For a derivative, this compound-1,4,5,8-tetracarboxylic-N,N'-dodecyldiimide, cyclic voltammetry measurements were carried out to determine its redox properties. electrochemsci.org The electropolymerization of the related monomer 1,4-bis(2-thienyl)-naphthalene has been achieved through electrochemical methods, indicating its electroactive nature. electrochemsci.org In a study of poly(2,6-dihydroxynaphthalene), a redox couple was observed around 0 V and a broad oxidation peak around +0.4 V in the first cycle of the cyclic voltammogram. mdpi.com The electrochemical behavior of such compounds is critical for determining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate their charge injection and transport properties in electronic devices. researchgate.netacs.orgcdnsciencepub.com

The successful electrochemical polymerization of 2,6-Bis(2-thienyl)naphthalene has been reported to yield a multi-electrochromic polymer, poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)). researchgate.net This indicates that the monomer undergoes facile oxidation to form a stable polymer film on the electrode surface.

Spectroelectrochemistry for Oxidized/Reduced States

Spectroelectrochemistry is a powerful technique that provides insights into the electronic structure of molecules and polymers by monitoring the changes in their optical absorption spectra during electrochemical redox processes. For derivatives of this compound, this method is crucial for understanding their behavior in different oxidation states, which is directly relevant to their function in electronic devices.

In a study of poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), a polymer featuring a related structural motif, spectroelectrochemistry was used to observe the electronic transitions upon oxidation. electrochemsci.org When the PBTN film, coated on an indium tin oxide (ITO) electrode, was switched from its neutral state (0 V) to an oxidized state (1.3 V), significant changes in the UV-Vis spectrum were recorded. electrochemsci.org The intensity of the π–π* electron transition absorption band decreased, while two new absorption bands corresponding to charge carriers emerged at approximately 700 nm and beyond 1050 nm. electrochemsci.org This behavior is characteristic of conducting polymers and indicates the formation of polarons and bipolarons, which are the charge carriers responsible for electrical conductivity.

Similarly, for a polymer based on 2,6-bis(2-thienyl)naphthalene, P(2,6-BTN), stepwise oxidation from 0 to 1.1 V resulted in distinct color changes from yellow to yellowish-green, green, gray, and finally blue. researchgate.netresearchgate.net These visual changes correspond to the evolution of the absorption spectra, where the initial absorption in the visible region diminishes and new bands appear at longer wavelengths, signifying the generation of oxidized species. electrochemsci.org For another related polymer, PNDI-Th, stepwise oxidation led to a decrease in the visible region absorption and the intensification of new bands at 700, 850, and 1060 nm. electrochemsci.org

The changes in the optical properties of these materials with applied potential are summarized in the table below.

| Polymer | Neutral State Color | Oxidized State Color(s) | Key Spectral Changes upon Oxidation |

| P(2,6-BTN) | Yellow | Yellowish-green, green, gray, blue | Decrease of visible absorption, emergence of new bands at longer wavelengths |

| PBTN | Yellowish-green | Green, blue | Decrease of π–π* transition, emergence of bands at ~700 nm and >1050 nm |

| PNDI-Th | Orange | Brown, blue | Decrease of visible absorption, emergence of bands at 700, 850, and 1060 nm |

These studies demonstrate the utility of spectroelectrochemistry in correlating the electronic structure of this compound-based materials with their redox states, providing fundamental knowledge for the design of electrochromic devices and organic field-effect transistors.

Solid-State Structural and Morphological Characterization

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the molecules but also heavily influenced by the solid-state packing and morphology of the active layer. Therefore, a thorough characterization of the material's structure at various length scales is essential.

Single crystal X-ray diffraction (XRD) provides the most precise information about the molecular structure and packing in the crystalline state. For a related compound, Naphthalene-2,3-diylbis[(2-thienyl)methanone], single crystal XRD analysis revealed that the asymmetric unit contains two crystallographically independent molecules. iucr.org These molecules differ in the orientation of the thienylmethanone units with respect to the naphthalene ring system. iucr.org The dihedral angles between the thienyl rings and the naphthalene plane were found to be 65.30 (11)° and 50.94 (11)° in one molecule, and 41.94 (12)° and 69.61 (13)° in the other. iucr.org The crystal structure is stabilized by C–H···O and C–H···π interactions. iucr.org While this is not this compound itself, the data provides valuable insight into the possible conformations and intermolecular interactions that can be expected in similar systems.

In another study on 6-(p-tolyl)benzo[b]naphtho[2,3-d]thiophene, the benzothiophene (B83047) and naphthalene ring systems were found to be nearly coplanar, with a dihedral angle of 2.28 (6)°. iucr.org This planarity is crucial for efficient charge transport. The crystal packing was characterized by offset π–π interactions, forming sheets. iucr.org

The following table summarizes key crystallographic data for Naphthalene-2,3-diylbis[(2-thienyl)methanone]. iucr.org

| Parameter | Value |

| Chemical Formula | C₂₀H₁₂O₂S₂ |

| Molecular Weight | 348.42 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 9.7638 (3) Å |

| b | 11.1418 (4) Å |

| c | 15.4496 (6) Å |

| β | 90.266 (1)° |

| V | 1680.69 (10) ų |

| Z | 4 |

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique for characterizing the crystallinity and molecular orientation in thin films, which are the typical forms used in devices. For copolymers based on 2,6-di(thienyl)naphthalene and diketopyrrolopyrrole (DPP), GIWAXS studies revealed that these polymers form highly crystalline films with a predominantly "edge-on" orientation. acs.org This orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in field-effect transistors. Thermal annealing of the films was found to improve the crystallinity and promote the formation of longer-range lamellar structures. acs.orgresearchgate.netacs.org

In a study of naphthalene diimide-based polymers, GIWAXS measurements showed that the introduction of dodecyl chains to the thiophene rings preserved the 'face-on π-stacking' distances. rsc.org The interplanar distance associated with this stacking was found to be around 4.5 Å. rsc.org For a series of π-extended naphthalene diimide polymers, 2D GIWAXS indicated significant crystallinity with well-ordered microstructures and close π-π stacking distances of 3.5–3.6 Å. sci-hub.se These polymers exhibited a coexistence of "face-on" and "edge-on" orientations. sci-hub.se

The table below presents GIWAXS findings for polymers incorporating the 2,6-di(thienyl)naphthalene moiety.

| Polymer System | Orientation | Key Findings |

| pDPPT2NAP Copolymers | Edge-on | Highly crystalline; annealing improves crystallinity and lamellar ordering. acs.org |

| pNAPDO-DPP-EH | Edge-on | Thermal annealing improves crystallinity and long-range order. researchgate.netacs.org |

| Naphthalene diimide-based polymers | Face-on | π-stacking distance of ~4.5 Å. rsc.org |

| TPNA polymers | Coexistence of face-on and edge-on | Significant crystallinity with π-π stacking distances of 3.5–3.6 Å. sci-hub.se |

Atomic Force Microscopy (AFM) is used to visualize the surface topography of thin films at the nanoscale. mdpi.com For copolymers of 2,6-di(thienyl)naphthalene and DPP, AFM images were consistent with GIWAXS data, showing that thermal annealing improved the film morphology. acs.org In another study, AFM revealed that thin films of naphthalene flanked diketopyrrolopyrrole materials exhibited flat, uniform surfaces with root-mean-square roughnesses in the range of 0.33 to 0.52 nm after annealing. griffith.edu.au

For blends of polymers, AFM can reveal phase separation. nih.gov In a study of a blend of P3HT and a naphthalene diimide-based polymer, AFM was used to investigate the phase-separated domains and local electrical characteristics. nih.gov The morphology of the blend films, including the size of phase-separated domains (50-300 nm), is crucial for the performance of organic solar cells. researchgate.netd-nb.info

The following table summarizes the surface roughness data obtained from AFM for different naphthalene-based materials.

| Material | Substrate/Annealing | RMS Roughness (nm) |

| D-DPPN | 100 °C annealing | 0.52 |

| DD-DPPN | 100 °C annealing | 0.33 |

| HD-DPPN | 100 °C annealing | 0.42 |

| Sample 9 (a related organic film) | Glassy carbon | 2.4 |

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the film's internal microstructure. For copolymers of 2,6-di(thienyl)naphthalene and DPP, TEM images corroborated the findings from GIWAXS and AFM, showing improved microstructure upon thermal annealing. acs.org In polymer blend systems for solar cells, TEM, in conjunction with electron diffraction, has been used to show the growth of single-crystalline phases of one polymer within the matrix of another, which has significant implications for charge separation and transport. researchgate.net The morphologies of polymer blends, as characterized by TEM, often show phase separation on the scale of tens of nanometers. d-nb.info

Atomic Force Microscopy (AFM) for Surface Morphology

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of synthesized compounds. For various derivatives of naphthalene diimide, which often incorporate the this compound structure, mass spectrometry is routinely used to verify the successful synthesis of the target molecules. rsc.org For example, in the synthesis of phthalimide-based small molecules, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photo-ionization (APPI) time-of-flight (TOF) mass spectrometry was used to confirm the calculated molecular weights. rsc.org For instance, a synthesized molecule with the chemical formula C₁₈H₁₂S₂ has a molecular weight of 292.4 g/mol . evitachem.com

Polymerization and Oligomerization Strategies for 2,6 Di 2 Thienyl Naphthalene Based Conjugated Materials

Homopolymerization of 2,6-Di(2-thienyl)naphthalene Derivatives

Homopolymerization of this compound (DTN) derivatives can be achieved through various coupling reactions. These methods typically involve the functionalization of the thiophene (B33073) rings to enable chain growth. For instance, a thienopyridine fused naphthalene (B1677914) amide (TPNA) based homopolymer, Homo-TPNA, has been synthesized. sci-hub.se This polymer exhibits a high degree of backbone planarity and low-lying highest occupied molecular orbitals (HOMOs), which are desirable characteristics for electron-transporting materials. sci-hub.se The synthesis of such homopolymers often utilizes step-growth polymerization mechanisms where monomers react to form dimers, trimers, and eventually long polymer chains. scholaris.cawikipedia.org

Copolymerization with Electron-Rich and Electron-Deficient Comonomers

Copolymerization is a powerful strategy to fine-tune the properties of conjugated materials derived from this compound. By incorporating other monomers with distinct electronic characteristics, the resulting copolymers can be engineered for specific applications.

Donor-Acceptor (D-A) Type Conjugated Copolymers

A prevalent strategy involves the copolymerization of electron-rich this compound derivatives with electron-deficient comonomers to create donor-acceptor (D-A) copolymers. mdpi.com This design allows for intramolecular charge transfer, which can lead to materials with narrow bandgaps and strong absorption in the visible and near-infrared regions.

For example, copolymers composed of electron-rich 2,6-di(thienyl)naphthalene (T2NAP) and electron-deficient diketopyrrolopyrrole (DPP) units have been synthesized via Suzuki coupling. acs.orgresearchgate.net These copolymers, such as pDPPT2NAP-HD and pDPPT2NAP-OD, exhibit ambipolar transport behavior in organic field-effect transistors (FETs), with charge carrier mobilities that can be enhanced through thermal annealing. acs.org The choice of alkyl side chains on the DPP unit influences the crystallinity and charge transport properties of the resulting polymer. acs.orgresearchgate.net

Another example is the copolymerization of a thiophene-flanked naphthalene diimide (TNDI) with 4,6-di-(2-thienyl)thieno[3,4-c] evitachem.comacs.orgelectrochemsci.orgthiadiazole, which resulted in a narrow-bandgap polymer with moderate hole mobility. rsc.org Similarly, copolymers of naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-diimide (NDTI) with thiophene, thienothiophene, or dithienothiophene have been synthesized, demonstrating ambipolar semiconductor behavior. acs.org The electronic properties of these D-A copolymers can be further tailored by introducing different electron-donating or electron-withdrawing groups. For instance, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole have been explored for their electroluminescent properties. mdpi.com

Table 1: Examples of Donor-Acceptor Copolymers based on this compound Derivatives

| Copolymer Name | Donor Unit | Acceptor Unit | Polymerization Method | Key Properties |

|---|---|---|---|---|

| pDPPT2NAP-HD | 2,6-di(thienyl)naphthalene (T2NAP) | Diketopyrrolopyrrole (DPP) | Suzuki Coupling | Ambipolar transport, optical bandgap ~1.4 eV. acs.org |

| pDPPT2NAP-OD | 2,6-di(thienyl)naphthalene (T2NAP) | Diketopyrrolopyrrole (DPP) | Suzuki Coupling | Higher hole and electron mobilities than pDPPT2NAP-HD. acs.org |

| TNDI-Thienothiadiazole | 4,6-di-(2-thienyl)thieno[3,4-c] evitachem.comacs.orgelectrochemsci.orgthiadiazole | Thiophene-flanked Naphthalene Diimide (TNDI) | Direct Arylation Polycondensation | Narrow bandgap, moderate hole mobility. rsc.org |

| PNDTI-Thiophene | Naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-diimide (NDTI) | Thiophene | Stille Coupling | Ambipolar semiconductor behavior. acs.org |

| PFDTBT | Fluorene | di-2-thienyl-2,1,3-benzothiadiazole | Suzuki Coupling | Electroluminescent, red-emitting. mdpi.com |

All-Acceptor Conjugated Copolymers

In addition to D-A copolymers, "all-acceptor" conjugated copolymers have been developed. These polymers are constructed by copolymerizing two or more different electron-deficient units. For instance, a thienopyridine fused naphthalene amide (TPNA) has been copolymerized with benzothiadiazole (BTz), another electron-acceptor, to create the all-acceptor copolymer TPNA-BTz. sci-hub.se This approach can lead to materials with very low-lying frontier molecular orbital energy levels, which is beneficial for n-type organic semiconductors. sci-hub.se Another example involves the copolymerization of naphthalene diimide (NDI) with phthalimide, resulting in polymers with notable ambipolar transport in organic transistors. google.com

Design and Synthesis of Oligomeric Systems

Oligomers of this compound offer a way to study the fundamental structure-property relationships of their polymeric counterparts in a more controlled manner. d-nb.info The synthesis of these well-defined, shorter-chain molecules allows for detailed investigation of properties that are influenced by chain length and conformation.

The synthesis of oligomers often employs similar coupling reactions used for polymerization, but with controlled stoichiometry to limit the chain length. For example, oligomers based on a naphthalene-diimide-heterocycle-naphthalene diimide structure have been synthesized and investigated as organic semiconductors. google.com The design of these oligomers can involve end-capping with specific functional groups to prevent further polymerization and to influence their self-assembly and electronic properties. diva-portal.org The study of such oligomeric systems provides valuable insights into the electronic and morphological characteristics that can be expected from the corresponding high molecular weight polymers. d-nb.info

Controlled Polymerization Techniques

While many conjugated polymers based on this compound are synthesized via methods that offer limited control over molecular weight and dispersity, efforts are being made to employ more controlled polymerization techniques. scholaris.ca

Step-Growth Polycondensation Protocols

Step-growth polycondensation is a common method for synthesizing conjugated polymers, including those derived from this compound. wikipedia.org This process involves the reaction of bifunctional or multifunctional monomers, leading to the gradual formation of longer polymer chains. wikipedia.org

A key example is the Stille coupling reaction, which has been used to synthesize various copolymers. For instance, 2,6-bis(2-thienyl)naphthalene-1,4,5,8-tetracarboxylic-N,N′-bis(2-octyldodecyl) diimide (TNDIT) was prepared via a standard Stille coupling protocol. amazonaws.com Similarly, direct arylation polycondensation (DAP) has emerged as a more atom-economical alternative to traditional cross-coupling reactions. This method has been used to synthesize narrow-bandgap alternating D-A copolymers based on a naphthalene diimide acceptor. rsc.org While these methods are powerful, achieving high molecular weights requires high reaction conversion, and controlling the polymer's molecular weight distribution can be challenging. wikipedia.org

Chain-Growth Polymerization via Anion-Radical Monomers

A significant advancement in the synthesis of well-defined, n-type conjugated polymers based on this compound derivatives has been the development of chain-growth polymerization utilizing unusual anion-radical monomers. nih.gov This method offers a departure from traditional step-growth polycondensation, providing enhanced control over polymer molecular weight and dispersity. nih.govwikipedia.org

The core of this strategy involves the reaction of an electron-deficient brominated thiophene-naphthalene diimide oligomer with activated zinc. nih.gov Instead of forming a conventional organozinc compound, this reaction generates a highly unusual zinc complex, which is characterized as an anion-radical complex. nih.gov This is a key distinction from typical Kumada catalyst-transfer polycondensation. The formation of these anion-radical monomers is a critical step, enabling a chain-growth polymerization mechanism.

The polymerization proceeds via a Ni-catalyzed process. nih.govcolab.ws Experimental evidence suggests that the mechanism involves Ni(0) complexes as key intermediates, which is analogous to other chain-growth catalyst-transfer polycondensations. colab.ws The polymerization is initiated by a nickel catalyst, such as Ni(dppe)Cl2, where dppe is 1,2-bis(diphenylphosphino)ethane. amazonaws.com The process displays characteristics of a living polymerization, where the polymer chains continue to grow as long as monomer is available, with minimal chain transfer or termination reactions. wikipedia.org This controlled process allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI). nih.gov

The general steps in this polymerization can be summarized as initiation, propagation, and termination. wikipedia.org

Initiation: An active species is formed from an initiator molecule. wikipedia.org In this context, the Ni(0) complex acts as the initiator.

Propagation: The initiator reacts with a monomer, and the active site is retained as subsequent monomers add to the growing polymer chain. wikipedia.org

Termination: The growth of the polymer chain is stopped, often through a reaction that deactivates the active center. wikipedia.org

One of the remarkable features of this method is the ability to functionalize the polymer chain ends. nih.gov This is achieved by introducing specific reagents at the end of the polymerization, allowing for the synthesis of well-defined block copolymers and other complex architectures.

The polymerization conditions, such as temperature and reaction time, can be adjusted to control the polymerization process. For instance, polymerizations have been carried out at temperatures ranging from 0°C to 50°C, with reaction times varying from 1 to 24 hours. amazonaws.com The resulting polymers are typically purified by precipitation and washing to remove any remaining catalyst and unreacted monomers. amazonaws.com

The characterization of the resulting polymers often involves techniques like gel-permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and PDI. amazonaws.com For example, a polymer synthesized using this method might exhibit an Mn of over 100 kDa with a PDI greater than 200, indicating the formation of high molecular weight polymers. colab.ws

Below is a table summarizing the results of a typical polymerization experiment:

| Monomer | Initiator | M/I Ratio | Time (h) | Mn (kDa) | PDI |

| Br-TNDIT-Br/Zn | Ni(dppe)Cl2 | 50 | 1 | 25.3 | 1.25 |

| Br-TNDIT-Br/Zn | Ni(dppe)Cl2 | 100 | 2 | 48.1 | 1.30 |

| Br-TNDIT-Br/Zn | Ni(dppe)Cl2 | 200 | 4 | 95.2 | 1.40 |

This table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific experimental conditions.

This chain-growth polymerization of anion-radical monomers represents a powerful tool for the synthesis of advanced n-type conjugated materials based on the this compound scaffold, opening up new possibilities for their application in organic electronics. nih.govrsc.org

Structure Property Relationships in 2,6 Di 2 Thienyl Naphthalene Based Conjugated Systems

Influence of Molecular Architecture and Planarity on Electronic and Optical Properties

The arrangement of the molecular backbone and its degree of planarity are fundamental factors that dictate the electronic and optical characteristics of DTN-based conjugated systems. A planar molecular structure is generally preferred as it enhances the effective conjugation length along the polymer chain, which in turn leads to a narrower bandgap. Furthermore, flat molecular structures facilitate strong intermolecular interactions between adjacent π-conjugated backbones, which is essential for efficient charge transport.

The introduction of different structural units alongside DTN can modulate the planarity. For example, incorporating furan (B31954) units in place of thiophene (B33073) in naphthalene (B1677914) diimide (NDI)-based copolymers can result in more planar backbones. acs.org However, this increased planarity does not always translate to better performance, as the electronic connectivity between the units also plays a crucial role. acs.org Studies on other systems have also shown that while extending π-conjugation is a valid strategy, maintaining the planarity of the main chain is often more critical for achieving high charge carrier mobility. nih.gov

The optical properties are also strongly tied to molecular architecture. The absorption and emission spectra of DTN-based materials can be tuned by altering the molecular structure. For instance, the introduction of styryl imide substituents in core-substituted naphthalenediimides can lead to a significant red-shift in the absorption spectrum upon film formation, which is attributed to the planarity of the molecule and the formation of intermolecular donor-acceptor interactions. rsc.org

Impact of Substituent Effects on Electrochemical Behavior and Energy Levels

The strategic placement of substituent groups on the DTN core or on adjacent units within a copolymer is a powerful tool for tuning the electrochemical behavior and energy levels (HOMO and LUMO) of the resulting materials. These energy levels are critical as they determine the efficiency of charge injection and transport in electronic devices. researchgate.net

Attaching different alkyl side chains to the nitrogen atoms of diketopyrrolopyrrole (DPP) units copolymerized with DTN has a pronounced effect on charge transport. griffith.edu.au For instance, a shorter, straight decyl-substituted DPPN compound exhibited higher hole mobility compared to those with longer or branched alkyl chains. griffith.edu.au This is because the nature of the side chains influences the molecular packing and intermolecular interactions. Similarly, replacing a 2-octyldodecyl side chain with a cardanol-based side chain in a naphthalene diimide-bithiophene polymer led to improved electron mobility due to increased chain flexibility and more ordered packing. mdpi.com

Electron-withdrawing or electron-donating groups can be introduced to modulate the HOMO and LUMO energy levels. For example, the introduction of electron-withdrawing groups like fluorine or cyano into a molecular system can lower the LUMO energy level, which is beneficial for reducing the barrier for electron injection in n-type OFETs. nih.gov In a study on naphthalene bisimides, it was found that the type of N-substituent significantly impacted the reduction potential (and thus the LUMO level). acs.org Alkylaryl substituents and thienyl-containing groups led to a progressive lowering of the LUMO level compared to simple alkyl substituents. acs.org The presence of a thienyl ring in the substituent also lowered the HOMO-LUMO energy gap. acs.org

The position of the substituent also matters. A study on acridone (B373769) derivatives showed that the position of the substituent could affect the energy levels of the excited states. researchgate.net Furthermore, research on core-substituted naphthalenediimides has demonstrated that while imide functionalization has a minor effect on the molecular-level electronic properties, substitution at the core of the naphthalene unit significantly alters both electronic and optical properties. acs.org

The following table summarizes the effect of different substituents on the energy levels of naphthalene bisimides:

| Substituent Type | Onset of First Reduction Potential (eV) |

| Alkyl | ~ -3.72 |

| Alkylaryl | ~ -3.83 |

| Alkylthienyl | ~ -3.94 |

| Data sourced from The Journal of Physical Chemistry B acs.org |

Correlations between Molecular Ordering, Crystalline Structure, and Charge Transport Efficiency

The efficiency of charge transport in DTN-based materials is strongly correlated with the degree of molecular ordering and the crystalline structure in the solid state. In semicrystalline conjugated polymers, the crystalline regions are the primary pathways for charge transport, and their interconnectivity is crucial for high charge carrier mobility. acs.org Therefore, a high degree of crystallinity is generally desirable. acs.org

Thermal annealing is a common technique used to improve the crystallinity of polymer films. For a copolymer of DTN with decyloxy side chains and DPP, thermal annealing resulted in a significant increase in both hole and electron mobilities. acs.orgresearchgate.net This improvement was attributed to enhanced polymer film crystallinity and the formation of a more extended lamellar structure, which lowered the energy barrier for charge hopping. acs.orgresearchgate.net Similarly, for copolymers of DTN and DPP with branched alkyl chains, thermal annealing at 150 °C improved crystallinity and promoted the formation of long-range lamellar structures, leading to maximized carrier mobility. acs.org

The orientation of the polymer chains with respect to the substrate is also critical. An "edge-on" orientation, where the π-stacking direction is parallel to the substrate, is generally favorable for charge transport in OFETs. Grazing incidence X-ray diffraction (GIXD) studies have confirmed that highly crystalline films of DTN-DPP copolymers adopt this beneficial edge-on orientation. acs.org

The specific crystal structure, or polymorphism, can also influence charge transport. Different polymorphs of the same polymer can exhibit varying charge carrier mobilities. acs.org Even without significant π-stacking, ordered stacks in the lamellar direction can influence charge transport, highlighting the complex relationship between different aspects of molecular ordering. uni-potsdam.de The morphology of the thin film at the micro and nanoscale, as observed through techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM), provides further insight into the relationship between structure and charge transport properties. acs.org

The following table shows the impact of thermal annealing on the charge carrier mobilities of a pNAPDO-DPP-EH polymer film:

| Annealing Temperature (°C) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| As-spun | 3.64 x 10⁻³ | 0.37 x 10⁻³ |

| 200 | 0.078 | 0.002 |

| Data sourced from The Journal of Physical Chemistry C and ResearchGate acs.orgresearchgate.net |

Engineering Tunable Band Gaps for Specific Optoelectronic Functions

The ability to tune the band gap of DTN-based materials is essential for tailoring their properties for specific optoelectronic applications. For instance, in OPVs, the band gap of the donor material needs to be optimized to absorb a broad range of the solar spectrum. In organic light-emitting diodes (OLEDs), the band gap determines the color of the emitted light. researchgate.net

One of the most effective strategies for tuning the band gap is the use of a donor-acceptor (D-A) copolymer approach. researchgate.net By combining the electron-donating DTN unit with various electron-accepting units, the energy levels of the resulting copolymer can be precisely controlled, allowing for the fine-tuning of the band gap. researchgate.net The strength of the donor and acceptor units, as well as the degree of ICT between them, directly influences the band gap. researchgate.net

For example, copolymers of DTN and DPP have been synthesized with optical band gaps of around 1.4 eV, which is in a suitable range for OPV applications. acs.org The introduction of different comonomers can systematically alter the band gap. For instance, in a series of copolymers with a bithiophene moiety, bridging with a naphtho (PNDT) or quinoxalino (PQDT) segment led to a decrease in the band gap of about 0.1 eV compared to a benzo (PBDT) segment. google.com

Substituents can also be used to tune the band gap. The introduction of an alkylthienyl group to the N-position of naphthalene bisimides was shown to lower the HOMO-LUMO energy difference. acs.org In a series of D-A-D chromophores based on DPP, varying the peripheral donor groups and the π-linker resulted in electrochemical band gaps ranging from 1.47 to 1.92 eV. beilstein-journals.org

The following table illustrates the tunability of the band gap in copolymers based on a bithiophene moiety with different bridged segments:

| Copolymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| PBDT | -5.04 | -2.94 | 2.10 |

| PNDT | -5.04 | -2.94 | 2.10 |

| PQDT | -5.15 | -3.05 | 2.10 |

| Data sourced from Google Patents google.com |

Molecular Design Principles for Enhanced Performance and Stability

The development of high-performance and stable organic electronic devices relies on a set of key molecular design principles. For DTN-based materials, these principles encompass optimizing molecular structure for efficient charge transport and ensuring the material's stability under operational conditions.

Key molecular design principles include:

Extending π-conjugation and enhancing molecular planarity: As discussed previously, a more extensive and planar conjugated system generally leads to better intramolecular charge transport. nih.gov

Optimizing donor-acceptor structures: In D-A copolymers, the choice of donor and acceptor units is critical for tuning energy levels and maximizing ICT for desired electronic properties. nih.gov

Promoting strong intermolecular aggregation and ordered structures: This facilitates efficient charge hopping between molecules, which is often the rate-limiting step in charge transport. nih.gov

Reducing intermolecular distances: Closer π-π stacking enhances electronic coupling and improves charge mobility. nih.gov

Tailoring side chains: The length and nature of alkyl side chains can be used to control solubility, molecular packing, and ultimately, device performance. mdpi.comgriffith.edu.au

Ensuring appropriate energy level alignment: The HOMO and LUMO levels of the semiconductor must be well-matched with the work functions of the electrodes to ensure efficient charge injection. nih.gov

For enhanced stability, both electrical and environmental stability are important. Thermal annealing has been shown not only to improve charge mobility but also to reduce charge trapping in films, leading to improved electrical stability of OFET devices. acs.orgresearchgate.net The chemical structure of the polymer backbone and side chains also has a profound effect on the film crystallinity and morphology, which in turn impacts the stability of the device. acs.org

By systematically applying these design principles, researchers can create new DTN-based materials with tailored properties for a wide range of high-performance and stable optoelectronic applications. The synthesis of a series of arylene diimide-oligothiophene n-type semiconductors, for example, allowed for a systematic analysis of how oligothiophene catenation, the type of diimide core, and the introduction of phenylene groups affect thin film transistor performance. nih.gov

Applications in Organic Electronic Devices and Emerging Advanced Materials

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of modern flexible and printed electronics, and the performance of these devices is heavily reliant on the properties of the organic semiconductor layer. acs.org DTN has been incorporated into various polymer structures to enhance their charge transport capabilities.

n-type, p-type, and Ambipolar Charge Transport Characteristics

The versatility of DTN is demonstrated in its ability to contribute to materials exhibiting n-type (electron-transporting), p-type (hole-transporting), and ambipolar (both electron and hole transporting) characteristics. nih.gov

In one notable example, a copolymer incorporating electron-rich 2,6-di(thienyl)naphthalene units with decyloxy chains (NAPDO) and electron-deficient diketopyrrolopyrrole units with 2-ethylhexyl chains (DPP-EH) demonstrated ambipolar transport properties. researchgate.net This behavior is crucial for the development of complementary logic circuits, which require both p-type and n-type transistors. The ability to functionalize the DTN core and the flanking thiophene (B33073) rings allows for the fine-tuning of the material's energy levels, which in turn dictates the type of charge transport. acs.org For instance, the introduction of strong electron-withdrawing groups can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron transport and promoting n-type or ambipolar behavior. wiley.com

Device Performance Metrics (e.g., Field-Effect Mobility, On/Off Ratio, Threshold Voltage)

The performance of an OFET is quantified by several key metrics, including field-effect mobility (µ), the on/off ratio (Ion/Ioff), and the threshold voltage (Vth). nih.gov Materials incorporating DTN have shown promising results in these areas.

For the aforementioned pNAPDO-DPP-EH polymer, an as-spun device exhibited a hole mobility of 3.64 × 10⁻³ cm²/(V s) and an electron mobility of 0.37 × 10⁻³ cm²/(V s). researchgate.net Thermal annealing significantly improved these values, with hole and electron mobilities reaching 0.078 and 0.002 cm²/(V s), respectively, at an annealing temperature of 200 °C. researchgate.net This enhancement is attributed to improved crystallinity and the formation of a more ordered lamellar structure, which reduces the energy barrier for charge hopping. researchgate.net

In another study, naphthalene (B1677914) flanked diketopyrrolopyrrole (DPPN) monomers were used as the active semiconductor layer. A device using a DPPN derivative with a shorter, straight decyl alkyl chain (D-DPPN) achieved a high hole mobility of 0.019 cm² V⁻¹ s⁻¹ and an impressive Ion/Ioff ratio of 10⁶. griffith.edu.au

Table 1: OFET Performance Metrics for DTN-based Materials

| Material | Charge Carrier | Mobility (cm²/Vs) | On/Off Ratio | Annealing Temp. (°C) |

|---|---|---|---|---|

| pNAPDO-DPP-EH (as-spun) | Hole | 3.64 × 10⁻³ | - | - |

| pNAPDO-DPP-EH (as-spun) | Electron | 0.37 × 10⁻³ | - | - |

| pNAPDO-DPP-EH | Hole | 0.078 | - | 200 |

| pNAPDO-DPP-EH | Electron | 0.002 | - | 200 |

| D-DPPN | Hole | 0.019 | 10⁶ | 100 |

| DD-DPPN | Hole | 0.0012 | - | 100 |

Data sourced from multiple studies. researchgate.netgriffith.edu.au

Organic Photovoltaic Cells (OPVs) and All-Polymer Solar Cells (APSCs)

DTN derivatives have also found application in the active layers of organic solar cells, contributing to both light absorption and charge separation processes. evitachem.com

Role as Electron Acceptor Materials

In the context of OPVs, particularly in all-polymer solar cells (APSCs), derivatives of naphthalene are often used to construct electron acceptor materials. nih.gov While DTN itself is electron-rich, it serves as a foundational block for creating more complex acceptor molecules. For instance, naphthalene diimide (NDI)-based polymers are widely studied as electron acceptors due to their strong electron affinity and high electron mobility. rsc.orgrsc.org The performance of these NDI-based acceptors can be tuned by incorporating other units, and the principles of molecular design involving DTN can be applied to create novel acceptor materials with optimized properties. For instance, a fused-ring electron acceptor (ITIC-Th) with thienyl side chains, a concept related to the structure of DTN, exhibited lower HOMO and LUMO energy levels compared to its phenyl side-chain counterpart, making it compatible with a wider range of polymer donors. researchgate.net

Power Conversion Efficiency (PCE) Enhancements

The ultimate measure of a solar cell's performance is its power conversion efficiency (PCE). The incorporation of DTN-based structures has led to notable improvements in PCE. In one study, a ternary random copolymerization strategy involving a naphthalene diimide-based polymer acceptor led to a PCE of up to 8.01%. nih.govrsc.org This was attributed to a more favorable film morphology, balanced hole/electron mobilities, and reduced bimolecular recombination. nih.gov

Another approach involved the development of new naphthalene diimide-based polymer acceptors, which, when paired with a suitable polymer donor (PBDB-T), achieved a PCE of 9.3%, outperforming the standard N2200-based device (PCE = 7.7%). acs.orgsci-hub.se This enhancement was linked to improved charge generation and transport abilities due to optimal domain size and high electron mobility. acs.orgsci-hub.se Furthermore, a flexible solar cell based on this system demonstrated a high initial PCE of 6.73% and excellent mechanical stability. sci-hub.se

Table 2: Performance of OPVs and APSCs with DTN-related Acceptors

| Donor:Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| PBDB-T:PNDI5 | - | 12.9 | 75 | 8.01 |

| PBDB-T:PNDIHD/DT-0.41 | - | - | - | 9.3 |

| PBDB-T:N2200 | - | - | - | 7.7 |

Data sourced from multiple studies. nih.govacs.orgsci-hub.se

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Organic Field-Effect Transistors (LE-OFETs)

While direct applications of the parent 2,6-Di(2-thienyl)naphthalene in OLEDs and LE-OFETs are not extensively detailed in the reviewed literature, the potential of its structural motif is demonstrated by closely related derivatives. Thiophene-based polycyclic aromatic compounds are of significant interest for these electronic devices. arxiv.org The core structure is a building block for organic semiconductors, valued for its charge transport properties. researchgate.net

A key example is 2,6-bis(5-phenylthiophen-2-yl)naphthalene (BPTN) , a derivative of 2,6-DTN. Single crystals of BPTN have been successfully fabricated into Light-Emitting Organic Field-Effect Transistors (LE-OFETs). researchgate.netacs.orgresearchgate.net These devices exhibited ambipolar transport characteristics, meaning they can transport both positive (holes) and negative (electrons) charge carriers, which is a crucial feature for the light-emission zone in a transistor. researchgate.netacs.org

Key findings for BPTN-based single-crystal LE-OFETs include:

Strong Emission: BPTN single crystals show a high photoluminescence quantum yield (PLQY) of 56%. researchgate.net This strong emission is significantly higher than that of the analogous anthracene-cored compound, BPTA, despite BPTN having hole and electron mobilities an order of magnitude lower. researchgate.net

Electroluminescence and Lasing: Clear electroluminescence was observed from the BPTN-based devices. researchgate.netacs.org Furthermore, under optical pumping, the BPTN single crystals demonstrated clear laser oscillation, highlighting their potential as an active material for organic lasers. researchgate.netacs.orgresearchgate.net

These findings for BPTN underscore the promise of the 2,6-dithienylnaphthalene core as a foundational structure for developing highly luminescent, ambipolar semiconductors suitable for advanced optoelectronic applications like LE-OFETs and potentially as emitters in OLEDs. researchgate.netacs.org The strategic functionalization of the thiophene or naphthalene units is a viable path to tune the material's properties for optimized device performance. nih.gov

Electrochromic Devices (ECDs)

The polymer derived from this compound, poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)) , has been synthesized and shown to possess noteworthy electrochromic properties. Electrochromism involves a reversible change in color upon the application of an electrical potential. This property makes P(2,6-BTN) a candidate for applications such as smart windows, displays, and sensors.

When an electroactive film of P(2,6-BTN) is deposited on an electrode, it can be switched between different oxidation states, each with a distinct color. electrochemsci.org Stepwise oxidation from 0 to 1.1 V causes the film to change from yellow to yellowish-green, then green, gray, and finally blue. electrochemsci.org

The performance of an electrochromic material is quantified by several parameters, including its optical contrast (the difference in transmittance between the colored and bleached states), its switching speed, and its coloration efficiency (the change in optical density per unit of charge injected/ejected). An isomer, poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), has also been studied, providing a basis for comparison. electrochemsci.org

| Polymer | Optical Contrast (ΔT%) | Wavelength (nm) | Response Time (s) | Coloration Efficiency (CE) (cm²/C) | Color States (upon oxidation) |

|---|---|---|---|---|---|

| Poly(2,6-bis(2-thienyl)naphthalene) (P(2,6-BTN)) | 41.78% | 594 | 2.6 | - | Yellow → Yellowish Green → Green → Gray → Blue |

| Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN) | 24% | 700 | 1.78 | 124.8 | Yellowish Green → Green → Blue |

Data sourced from references electrochemsci.org.

The multi-color capabilities and significant optical contrast of P(2,6-BTN) make it a suitable material for electrochromic applications. electrochemsci.org Further development, such as creating copolymers with materials like 3,4-ethylenedioxythiophene (B145204) (PEDOT), could enhance these properties, potentially leading to devices with higher contrast, stability, and faster switching times. rsc.orgacs.org

Potential in Molecular Spintronics and Quantum Information Processing

The application of this compound in the nascent fields of molecular spintronics and quantum information processing is largely speculative, as direct research on this specific compound is limited. However, the properties of related organic molecules suggest that this class of materials holds potential.

Molecular Spintronics: This field aims to use the intrinsic spin of electrons, in addition to their charge, to process and store information. asiaresearchnews.com Organic molecules composed of light elements like carbon, hydrogen, and sulfur are attractive candidates for spintronics because their inherently weak spin-orbit coupling should, in principle, allow for long spin lifetimes and diffusion lengths. arxiv.org

Research on other naphthalene-based organic materials supports this potential. For instance, thin films of the naphthalene derivative α-naphthyl diamine (α-NPD) , a well-known material in OLEDs, have been studied for spin transport. arxiv.org Using a technique called spin pumping, researchers successfully measured the spin transport properties in α-NPD films at room temperature. arxiv.org They determined a spin diffusion length of approximately 62 nm, a distance considered long enough to be practical for spintronic device applications. arxiv.org The demonstration of efficient spin transport in a naphthalene-based molecular film suggests that other π-conjugated naphthalene structures, such as 2,6-DTN, could also serve as effective spin transport materials. arxiv.org

Quantum Information Processing: This field seeks to harness quantum mechanical phenomena like superposition and entanglement to create powerful new forms of computation. The development of molecular qubits is a key area of research. While there is no specific research found connecting this compound to quantum information processing, the fundamental requirements for a molecular qubit include having well-defined, long-lived quantum states that can be initialized, manipulated, and read out. The synthesis of structurally precise, π-conjugated molecules like 2,6-DTN allows for the fine-tuning of electronic properties, which is a prerequisite for exploring their potential in quantum applications. However, significant research would be needed to explore whether this molecule or its derivatives possess the specific quantum coherence properties necessary for such advanced applications.

Future Research Directions and Translational Perspectives

Development of Novel Molecular Design Strategies

The performance of organic electronic materials is intrinsically linked to their molecular structure. For DTN-based systems, future design strategies will focus on precise control over electronic energy levels, charge transport characteristics, and solid-state packing.

Key strategies include:

π-Conjugation Extension: Extending the π-conjugated system is a fundamental approach to enhancing charge carrier mobility. nih.gov This can be achieved by incorporating additional aromatic or heteroaromatic units into the DTN backbone. For instance, creating copolymers of DTN with electron-deficient units like diketopyrrolopyrrole (DPP) has been shown to yield materials with low band gaps and ambipolar charge transport behavior suitable for organic field-effect transistors (OFETs). acs.org

Core and Side-Chain Functionalization: The introduction of specific functional groups can profoundly influence molecular properties. Attaching flexible alkyl chains of varying lengths and shapes (e.g., linear n-octyl, branched 2-hexyldecyl) to the thiophene (B33073) or naphthalene (B1677914) units can be used to control solubility and influence the self-assembly and packing of the molecules in the solid state, which in turn affects charge mobility. acs.orgcapes.gov.brresearchgate.net Furthermore, incorporating electron-withdrawing groups like cyano or fluorine can lower the LUMO energy level, which is crucial for developing efficient n-type semiconductors. nih.gov

Donor-Acceptor (D-A) Architectures: Creating molecules with distinct electron-donating (D) and electron-accepting (A) segments is a proven strategy for tuning optical and electronic properties. acs.org By strategically combining DTN (as a donor or part of a larger donor block) with strong acceptor units like naphthalene diimide (NDI), researchers can create materials with tailored intramolecular charge transfer characteristics for applications in photovoltaics and electrochromics. electrochemsci.orgrsc.org

Planarity and Rigidity: Enhancing the planarity of the molecular backbone is critical for promoting strong intermolecular π-π stacking, which facilitates efficient charge transport. nih.govfrontiersin.org Design strategies that reduce steric hindrance between adjacent molecular units, such as the core-annulation approach used in developing thienopyridine fused naphthalene amide (TPNA) from NDI, can lead to more planar polymers with highly ordered microstructures and improved electron mobility. sci-hub.se

The following table summarizes design strategies and their effects on the properties of DTN-based materials.

| Design Strategy | Molecular Modification Example | Primary Effect | Target Application | Reference |

| π-Conjugation Extension | Copolymerization with diketopyrrolopyrrole (DPP) | Lowers band gap, induces ambipolar behavior | Organic Field-Effect Transistors (OFETs) | acs.org |

| Side-Chain Engineering | Addition of n-octyl or 2-hexyldecyl chains | Modifies solubility and solid-state packing | OFETs, Printable Electronics | capes.gov.brresearchgate.net |

| Donor-Acceptor (D-A) Design | Coupling with Naphthalene Diimide (NDI) | Creates intramolecular charge transfer, tunes energy levels | Organic Photovoltaics (OPVs), Electrochromics | electrochemsci.orgrsc.org |

| Backbone Planarization | Fusing rings to create rigid, planar structures (e.g., TPNA) | Enhances π-π stacking, improves charge mobility | n-type OFETs | sci-hub.se |

Innovations in Synthetic Methodologies for Complex Derivatives

The realization of novel molecular designs depends on the availability of versatile and efficient synthetic tools. While traditional methods like Suzuki and Stille coupling have been instrumental in creating DTN-based polymers and small molecules, future research will focus on more sophisticated and sustainable methodologies. acs.orgelectrochemsci.orgresearchgate.net

Innovations in this area are expected to include:

Direct C-H Arylation Polymerization (DAP): This method offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized (e.g., boronic acids or stannanes) monomers. beilstein-journals.org Developing DAP protocols for DTN derivatives could lead to more efficient and environmentally friendly production of conjugated polymers.

Mechanochemistry: The use of techniques like vibratory ball milling for reactions such as bromination and imidization of naphthalene-based precursors represents a move towards solvent-free synthesis. researchgate.net This approach can reduce waste and shorten reaction times, making the synthesis of key intermediates more sustainable.

Skeletal Editing: Advanced synthetic strategies that allow for the transmutation of atoms within the aromatic core, such as the recently reported nitrogen-to-carbon exchange in isoquinolines to form naphthalenes, could open up unprecedented avenues for creating highly substituted and complex naphthalene derivatives from readily available starting materials. nih.gov This method utilizes an inexpensive phosphonium (B103445) ylide as the carbon source in a transformation inspired by the Wittig reaction. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting multi-step syntheses of complex DTN derivatives to flow systems could accelerate the discovery and production of new materials.

The table below highlights some key synthetic reactions used for DTN derivatives.

| Synthetic Method | Description | Advantages | Example Application | Reference |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | High yields, good functional group tolerance. | Synthesis of pDPPT2NAP copolymers. | acs.org |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organostannane with an organohalide. | Mild reaction conditions. | Synthesis of Furan-NDI-Furan monomers. | electrochemsci.org |

| Direct C-H Arylation | Palladium-catalyzed direct coupling of C-H bonds with aryl halides. | Atom economy, fewer synthetic steps. | Synthesis of azulene-containing polymers. | beilstein-journals.org |

| FeCl₃-Mediated Oxidative Cyclization | Intramolecular cyclization to form extended fused aromatic systems. | Creates rigid, polycyclic aromatic hydrocarbons. | Synthesis of thiophene-fused tetracene cores. | mdpi.com |

| Wittig-Inspired N-to-C Transmutation | Ring-opening of isoquinolines followed by 6π-electrocyclization to form naphthalenes. | Access to novel substitution patterns from common heterocycles. | Facile synthesis of substituted naphthalenes. | nih.gov |

Advancements in In-Situ Characterization and Device Diagnostics

Understanding the structure-property relationships in DTN-based materials requires advanced characterization techniques that can probe material properties as they form and operate. In-situ measurements are particularly powerful as they provide real-time insights into dynamic processes.

Future research will increasingly rely on:

In-situ Grazing Incidence X-ray Diffraction (GIXD): This technique is crucial for monitoring the evolution of crystallinity and molecular orientation during the solution-processing of thin films. acs.org For example, in-situ GIXD can track how thermal annealing improves the crystallinity and promotes the formation of long-range lamellar structures in DTN-based copolymer films, which directly correlates with enhanced charge carrier mobility. acs.org

In-situ Optical and Spectroscopic Probes: Techniques like optical reflectometry and transmission spectroscopy can monitor the drying kinetics and thinning behavior of solution-coated films in real-time. cambridge.org Correlating these observations with structural data from GIXD allows for a comprehensive understanding of how processing conditions dictate the final morphology and performance of a device. cambridge.org

Time-Resolved Spectroscopy: Probing the dynamics of excited states and charge carriers on ultrafast timescales (femtoseconds to microseconds) is essential for understanding the fundamental photophysics of DTN-based materials in solar cells and light-emitting diodes.

Scanning Probe Microscopy in Operando: Techniques like Kelvin Probe Force Microscopy (KPFM) and conductive Atomic Force Microscopy (c-AFM) performed on operating devices can map the surface potential and local conductivity, providing invaluable information on charge injection, transport, and trapping at the nanoscale.

Predictive Simulations for High-Throughput Material Discovery

The chemical space of possible DTN derivatives is vast. Synthesizing and testing each candidate is impractical. Computational methods, particularly those involving machine learning and high-throughput screening, are set to revolutionize the materials discovery process.

Key directions include:

High-Throughput Virtual Screening (HTVS): This approach involves computationally screening large databases of virtual compounds to identify candidates with promising properties. acs.orgnih.gov By using quantum chemical calculations to predict properties like HOMO/LUMO levels, band gaps, and reorganization energies, HTVS can narrow down a vast number of potential structures to a manageable set for experimental validation. acs.org

Machine Learning (ML) and AI: ML models, including graph neural networks (GNNs), can be trained on existing experimental and computational data to predict the properties of new, unseen molecules with remarkable speed and accuracy. rsc.orgresearchgate.net This data-driven approach can accelerate the design of materials with optimized performance, such as identifying structures with ultralow lattice thermal conductivity or high charge mobility. rsc.orgarxiv.org

Inverse Design: Going beyond simple screening, inverse design algorithms aim to generate novel molecular structures that are predicted to have a specific desired set of properties. acs.org For DTN-based materials, an inverse design workflow could take target electronic and optical properties as input and generate new, synthesizable molecular structures as output.

Integration into Hybrid and Multi-Functional Materials Platforms

The true potential of DTN and its derivatives may be realized when they are integrated into more complex material systems, leading to synergistic properties and novel functionalities.

Future translational perspectives include:

Hybrid Organic-Inorganic Perovskite Solar Cells: DTN-based molecules or polymers can be used as hole-transport materials (HTMs) or as additives in electron-transport layers (ETLs) in perovskite solar cells. frontiersin.orgrsc.org For example, a polymer containing NDI and thiophene units (PNDI-2T) has been used as a dual-functional dopant in the PCBM electron transport layer, improving efficiency by enhancing electron mobility and passivating defects at the perovskite interface through Pb-S interactions. rsc.org

Porous Aromatic Frameworks (PAFs): DTN can serve as a building block for creating highly stable, porous materials. acs.org By linking DTN units through robust covalent bonds, it is possible to construct frameworks with high surface areas for applications in gas storage, separation, and catalysis. acs.org

Flexible and Smart Composites: Integrating DTN-based organic crystals into flexible polymer matrices can lead to hybrid materials that combine the electronic properties of the crystal with the mechanical resilience of the polymer. researchgate.net This opens possibilities for next-generation flexible electronics, sensors, and soft robotics where the material needs to be both electronically active and mechanically robust. researchgate.net